molecular formula C23H20F2N2O4S B1680611 RHPS4 CAS No. 390362-78-4

RHPS4

Cat. No.: B1680611
CAS No.: 390362-78-4
M. Wt: 458.5 g/mol
InChI Key: VRWGYMXWYZBBGF-UHFFFAOYSA-M
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Mechanism of Action

Target of Action

RHPS4, also known as this compound methosulfate or RHPS 4 methosulfate, is a potent binder to human telomeric DNA G-quadruplex . The primary targets of this compound are the telomeric G-quadruplexes . These structures play a crucial role in mediating biological processes and have significant biological activity . They are often used as a target for screening antitumor and antiviral drugs .

Mode of Action

This compound interacts with its targets by preferentially stabilizing a specific conformation of the telomeric G-quadruplex . In a study, the telomeric G-quadruplex Tel24 (TTAGGG)4 was found to fold into a conformational ensemble of parallel and (3 + 1) hybrid-2 conformations in solution with molecular crowding conditions created by PEG200 . This compound preferentially stabilized the (3 + 1) hybrid-2 conformation and shifted the conformational ensemble equilibrium of Tel24 towards the hybrid conformation .

Biochemical Pathways

The biochemical pathways affected by this compound involve the stabilization of the (3 + 1) hybrid-2 conformation of the telomeric G-quadruplex . This stabilization shifts the conformational ensemble equilibrium of Tel24 towards the hybrid conformation . This shift in equilibrium provides new insights into the conformation of telomere G-quadruplexes and their interactions with ligands in a physiological environment .

Pharmacokinetics

It’s known that this compound shows high efficacy in tumor cell growth inhibition

Result of Action

The molecular and cellular effects of this compound’s action involve the inhibition of tumor cell growth . This compound, as a telomerase inhibitor, has significant antitumor activity by targeting the telomeric G-quadruplex . It can inhibit tumor cell immortality by blocking telomerase-catalyzed telomere extension .

Action Environment

The action of this compound is influenced by the intracellular environment, which is usually in a state of molecular crowding . Studying the interaction mechanism among ligands and telomeric G-quadruplexes under crowded conditions is important for designing drugs that target telomeric G-quadruplexes . In the presence of molecular crowding conditions created by PEG200, this compound preferentially stabilized the (3 + 1) hybrid-2 conformation of the telomeric G-quadruplex .

Biochemical Analysis

Biochemical Properties

RHPS4 methosulfate exerts telomerase inhibitory activity, with an IC50 of 330 nM as determined by the TRAP assay . It targets the telomeric DNA G-quadruplex (G4) structure, causing alterations in the telomeric architecture and telomere dysfunction . The interaction of this compound methosulfate with these biomolecules plays a crucial role in its biochemical reactions.

Cellular Effects

The effects of this compound methosulfate on cells are profound. It induces cell cycle arrest and inhibits growth in cancer cultures in vitro . The compound influences cell function by causing alterations in cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

The molecular mechanism of action of this compound methosulfate involves binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. It targets the G4 structure of telomeric DNA, leading to alterations in the telomeric architecture and telomere dysfunction .

Temporal Effects in Laboratory Settings

Over time, this compound methosulfate exhibits stability and degradation in laboratory settings. Long-term effects on cellular function have been observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of this compound methosulfate vary with different dosages in animal models. It exhibits anti-tumor efficacy in mice in vivo at dosages of 10-15 mg/kg/d .

Metabolic Pathways

This compound methosulfate is involved in metabolic pathways that interact with enzymes or cofactors. It perturbs mitochondrial genome replication, transcription processivity, and respiratory function .

Preparation Methods

The synthesis of RHPS 4 methosulfate involves the formation of the quinoacridinium core followed by the introduction of the methosulfate group. The synthetic route typically includes:

Industrial production methods for RHPS 4 methosulfate are not widely documented, but the laboratory synthesis methods provide a basis for scaling up the production.

Chemical Reactions Analysis

RHPS 4 methosulfate undergoes several types of chemical reactions:

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

RHPS 4 methosulfate has several scientific research applications:

Comparison with Similar Compounds

RHPS 4 methosulfate is unique due to its high potency and selectivity for telomerase inhibition. Similar compounds include:

RHPS 4 methosulfate stands out due to its strong antitumor activity and ability to induce telomere dysfunction rapidly.

Properties

IUPAC Name

4,16-difluoro-8,11,20-trimethyl-8-aza-20-azoniapentacyclo[11.7.1.02,7.09,21.014,19]henicosa-1(20),2(7),3,5,9,11,13(21),14(19),15,17-decaene;methyl sulfate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17F2N2.CH4O4S/c1-12-8-16-15-10-13(23)4-6-18(15)26(3)22-17-11-14(24)5-7-19(17)25(2)20(9-12)21(16)22;1-5-6(2,3)4/h4-11H,1-3H3;1H3,(H,2,3,4)/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRWGYMXWYZBBGF-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C3C(=C1)N(C4=C(C3=[N+](C5=C2C=C(C=C5)F)C)C=C(C=C4)F)C.COS(=O)(=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20F2N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

458.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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